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Compound of Interest

4,5,6,7-Tetrahydro-1H-indazole-3-
Compound Name: S
carboxylic acid

Cat. No.: B1268942

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry,
demonstrating a wide range of biological activities. Its unique three-dimensional shape and
synthetic tractability have made it an attractive starting point for the development of potent and
selective modulators of various biological targets. This technical guide provides an in-depth
overview of the potential therapeutic applications of tetrahydroindazole compounds, focusing
on their roles as sigma receptor ligands, cyclin-dependent kinase 2 (CDK2) inhibitors,
interleukin-2 inducible T-cell kinase (ITK) inhibitors, and dihydroorotate dehydrogenase
(DHODH) inhibitors. The content is intended for researchers, scientists, and professionals in
the field of drug development.

Tetrahydroindazole Derivatives as Sigma Receptor
Ligands

The sigma-1 and sigma-2 receptors are transmembrane proteins that have been implicated in a
variety of diseases, including central nervous system (CNS) disorders and cancer.[1][2]
Tetrahydroindazole-based compounds have been developed as potent and selective ligands
for both sigma-1 and sigma-2 receptors, making them valuable tools for studying the function of
these proteins and as potential therapeutic leads.[1][3]

Quantitative Data: Sigma Receptor Binding Affinity
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A series of tetrahydroindazole derivatives have been synthesized and evaluated for their

binding affinity to sigma-1 and sigma-2 receptors. The data for representative compounds are

summarized in the tables below.[1][3]

Table 1: Sigma-1 Receptor Binding Affinity of Tetrahydroindazole Analogs|[3]

pKi (Sigma-  Ki (nM) pKi (Sigma-  Ki (nM)
Compound R Group . .
1) (Sigma-1) 2) (Sigma-2)
7a H 79x0.1 12.6 5.8 +£0.05 1585
79 4-F 8.4 +0.07 3.98 6.0 £ 0.06 1000
71 4-Cl 8.5+0.08 3.16 6.1+ 0.09 794
m 4-Br 8.6 £0.05 251 6.2+0.1 631
7s 4-| 8.7 £ 0.06 1.99 6.3 +0.08 501
Table 2: Sigma-2 Receptor Binding Affinity of Tetrahydroindazole Analogs[1]
pKi (Sigma-  Ki (nM) pKi (Sigma-  Ki (nM)
Compound R Group . .
1) (Sigma-1) 2) (Sigma-2)
71 2-Naphthyl <5 >10000 75+0.1 31.6
7m 1-Naphthyl <5 >10000 7.7+0.1 20.0
n 4-Biphenyl 6.7+£0.1 192 75+0.1 31.6
4-
Tt Phenoxyphen <5 >10000 8.0x0.1 10.0
vl

Table 3: In Vitro Microsomal Stability and Solubility[1][3]
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Microsomal Stability (% .
Compound . . Solubility (pM)
remaining after 60 min)

7a (Sigma-1 selective) 21+£0.2 >1000
79 (Sigma-1 selective) 47 £ 0.3 >1000
71 (Sigma-2 selective) 17+3.2 713
7m (Sigma-2 selective) Not Reported 2423
7s (Sigma-1 selective) 54 +0.9 >1000

Experimental Protocols

Synthesis of Tetrahydroindazole Core: The synthesis of the tetrahydroindazole scaffold
generally begins with a commercially available starting material like 1,4-dioxaspiro[4.5]decan-8-
one.[1] The key steps involve:

o Acylation with diethyloxalate using a strong base like LDA at low temperatures.

o Formation of the tetrahydroindazole ring by reacting with a substituted hydrazine (e.g.,
propylhydrazine).

o Hydrolysis of the resulting ester to form the carboxylic acid.
» Amide coupling with various amines to generate a library of derivatives.
o Deprotection of the ketal group using acidic conditions.[1]

Sigma Receptor Radioligand Binding Assay: The binding affinity of the synthesized compounds
for sigma-1 and sigma-2 receptors is determined using a competitive radioligand binding assay.

[3]
o Preparation: Cell membranes expressing the target receptor are prepared.

o Radioligand: [3H]-Pentazocine is used for the sigma-1 receptor, and [3H]-DTG is used for the
sigma-2 receptor.[3]
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e Assay: The compounds are incubated at various concentrations with the cell membranes
and the respective radioligand.

» Detection: The amount of bound radioligand is measured using a scintillation counter.

¢ Analysis: The data is used to calculate the Ki values, which represent the binding affinity of
the compounds.

Visualization: Sigma Receptor Ligand Discovery
Workflow
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Caption: Workflow for the discovery of tetrahydroindazole-based sigma receptor ligands.
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Tetrahydroindazole Compounds as CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant
activity is a hallmark of many cancers.[4] CDK2, in particular, plays a key role in the G1to S
phase transition.[4] Tetrahydroindazole derivatives have been identified as inhibitors of
CDK2/cyclin complexes, presenting a promising avenue for cancer therapy.[4][5]

Quantitative Data: CDK2 Inhibition

A high-throughput screen identified a tetrahydroindazole compound as a hit for CDK2/cyclin A
inhibition. Subsequent optimization led to the development of more potent analogs.

Table 4: Inhibitory Activity of Tetrahydroindazole Analogs against CDK2/Cyclin Complexes[4]

CDK2/Cycli CDK2/Cycli CDK2/Cycli

CDK2/Cycli
Compound R Group . n A1 IC50 n E IC50 n O IC50
n A Ki (pM)
(HM) (HM) (M)
3 Br 2.3 10.2 115 16.3
4-
53 0.8 11 1.8 15
Fluorophenyl
4-
59 Methoxyphen 0.7 1.3 2.1 2.0
vl

Experimental Protocols

CDK2 Kinase Inhibition Assay: The inhibitory activity of the tetrahydroindazole compounds
against CDK2 was determined using an in vitro kinase assay.[4]

e Enzyme: Recombinant phosphorylated CDK2/cyclin A complex is used.
e Substrate: A peptide substrate is used, which gets phosphorylated by the active kinase.

o Detection: The level of phosphorylation is quantified, often using a method that detects ATP
consumption or phosphopeptide formation.
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« Inhibition: The assay is performed in the presence of varying concentrations of the inhibitor

compounds.

» Analysis: Dose-response curves are generated to determine the IC50 or Ki values. The
mode of inhibition (e.g., ATP-competitive) can also be determined through kinetic analysis.[4]

Visualization: CDK2/Cyclin Regulation of the Cell Cycle
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Caption: Inhibition of the CDK2/Cyclin E complex by tetrahydroindazoles blocks cell cycle

progression.

Tetrahydroindazoles as ITK Inhibitors for
Inflammatory Diseases

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical
role in T-cell signaling.[6] As T-cells are central to the inflammatory response, inhibiting ITK is a
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promising strategy for treating inflammatory disorders such as asthma.[6][7]
Tetrahydroindazole-based compounds have been developed as selective ITK inhibitors.[6]

Quantitative Data: ITK Inhibition

Medicinal chemistry efforts have led to the discovery of potent and selective
tetrahydroindazole-based ITK inhibitors with improved properties.

Table 5: Potency and Selectivity of Tetrahydroindazole ITK Inhibitors[6]

Jurkat Cell IL-2 Cytotoxicity
Compound ITK IC50 (nM)

IC50 (nM) (HepG2) IC50 (pM)
Lead Compound 15 250 5
Optimized Analog 1 2 50 >50
Optimized Analog 2 1 30 >50

Experimental Protocols

In Vivo Pharmacodynamic Assay: To assess the in vivo efficacy of the ITK inhibitors, their ability
to modulate cytokine production is measured in animal models.[6]

Animal Model: Mice are used for these studies.

o Dosing: The tetrahydroindazole compounds are administered orally or via intraperitoneal

injection.
» Stimulation: T-cell activation is induced, for example, by administering an anti-CD3 antibody.
o Sample Collection: Blood samples are collected at various time points after stimulation.

o Cytokine Measurement: The levels of key cytokines, such as IL-2 and IL-13, are measured in
the plasma using methods like ELISA.

e Analysis: A reduction in cytokine levels in treated animals compared to controls indicates in
Vvivo target engagement and efficacy.[6]
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Visualization: ITK Signaling Pathway in T-Cells
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Caption: Tetrahydroindazoles inhibit ITK, blocking downstream T-cell signaling and cytokine
production.

Tetrahydroindazoles as DHODH Inhibitors for
Cancer Therapy

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine
synthesis pathway, which is essential for cell proliferation.[8] Cancer cells, with their high
proliferation rate, are particularly dependent on this pathway, making DHODH an attractive
target for cancer therapy.[8] Tetrahydroindazole derivatives have been identified as potent
inhibitors of DHODH.[9]

Quantitative Data: DHODH Inhibition and Cellular
Activity

A series of tetrahydroindazole analogs (HZ compounds) were synthesized and evaluated for
their ability to inhibit DHODH and affect cancer cell growth.

Table 6: Activity of Tetrahydroindazole (HZ) Analogs against DHODH and Cancer Cells[9]

ARNS Cell Growth p53 Activation

Compound DHODH IC50 (nM) IC50 (nM) (EC50, nM)
30 15 150 50
38 8 100 30
43 5 80 25
45 3 60 20
el 5 50 15

Experimental Protocols

p53 Reporter Cell Assay: The cellular activity of the DHODH inhibitors was assessed by
measuring the activation of the p53 transcription factor, a downstream effect of pyrimidine
depletion.[9]
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e Cell Line: ARN8 melanoma cells, which contain a p53-responsive reporter gene (e.g.,
luciferase), are used.

o Treatment: The cells are treated with various concentrations of the tetrahydroindazole
compounds.

 Uridine Rescue: To confirm that the effect is due to DHODH inhibition, a parallel experiment
is conducted where the cells are co-treated with uridine, which bypasses the need for de
novo pyrimidine synthesis.[9]

» Lysis and Detection: After incubation, the cells are lysed, and the reporter gene activity (e.g.,
luminescence) is measured.

e Analysis: An increase in reporter activity that is preventable by uridine supplementation
confirms that the compounds are acting via DHODH inhibition.[9]

Visualization: DHODH Inhibition and p53 Activation
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Caption: Inhibition of DHODH by tetrahydroindazoles leads to pyrimidine depletion and p53-

mediated cell cycle arrest.

Conclusion

Tetrahydroindazole compounds represent a versatile and promising scaffold in modern drug

discovery. Their demonstrated ability to potently and selectively modulate key biological targets

such as sigma receptors, CDKs, ITK, and DHODH underscores their therapeutic potential

across a spectrum of diseases, including cancer, CNS disorders, and inflammatory conditions.

The favorable drug-like properties reported for some analogs, such as good solubility and
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metabolic stability, further enhance their appeal for continued development. The data and
methodologies presented in this guide highlight the significant progress made with this
chemical class and provide a solid foundation for future research aimed at translating these
promising compounds into novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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